Cas no 911641-38-8 (Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate)

Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate is a brominated imidazole derivative with applications in pharmaceutical and organic synthesis. Its structure features a 4-bromophenyl group attached to the nitrogen of the imidazole ring, along with an ethyl ester at the 5-position, enhancing its reactivity as an intermediate. The bromine substituent facilitates further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, making it valuable in constructing complex heterocyclic systems. The ethyl ester group offers versatility for hydrolysis or transesterification. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced lipophilicity and structural modularity. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate structure
911641-38-8 structure
Product Name:Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate
CAS No:911641-38-8
MF:C12H11BrN2O2
MW:295.131942033768
MDL:MFCD28404246
CID:4659435
PubChem ID:68872521
Update Time:2025-06-12

Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-(4-Bromophenyl)-1H-Imidazole-5-Carboxylate
    • Ethyl 1-(4-Bromophenyl)-1H-Imidazole-5-Carboxylate(WX150045)
    • 1H-Imidazole-5-carboxylic acid, 1-(4-bromophenyl)-, ethyl ester
    • ethyl 3-(4-bromophenyl)imidazole-4-carboxylate
    • PRWLWKBRYHBXOD-UHFFFAOYSA-N
    • AKOS027430261
    • SCHEMBL4001832
    • DB-108616
    • Ethyl1-(4-bromophenyl)-1H-imidazole-5-carboxylate
    • AS-67112
    • 911641-38-8
    • W15030
    • MFCD28404246
    • CS-0035704
    • Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate
    • MDL: MFCD28404246
    • Inchi: 1S/C12H11BrN2O2/c1-2-17-12(16)11-7-14-8-15(11)10-5-3-9(13)4-6-10/h3-8H,2H2,1H3
    • InChI Key: PRWLWKBRYHBXOD-UHFFFAOYSA-N
    • SMILES: C1N(C2=CC=C(Br)C=C2)C(C(OCC)=O)=CN=1

Computed Properties

  • Exact Mass: 294.00039g/mol
  • Monoisotopic Mass: 294.00039g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 44.1Ų

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Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:911641-38-8)Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate
Order Number:A1238506
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:40
Price ($):688
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Additional information on Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate

Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate (CAS No. 911641-38-8): A Comprehensive Overview

Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate, identified by its CAS number 911641-38-8, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the imidazole class, which is well-known for its diverse biological activities and applications in drug development. The presence of a 4-Bromophenyl substituent and a carboxylate functional group at the 5-position of the imidazole ring imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and medicinal research.

The imidazole core is a heterocyclic aromatic compound that plays a crucial role in various biological processes. It is a key structural motif in many natural products and pharmaceuticals, including antifungal agents, antiviral drugs, and anticancer medications. The bromine atom at the para position of the phenyl ring in Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate enhances its reactivity, making it a versatile building block for further functionalization. This reactivity has been exploited in numerous synthetic strategies to develop novel bioactive molecules.

Recent advancements in medicinal chemistry have highlighted the importance of imidazole derivatives in addressing various therapeutic challenges. Researchers have been exploring the pharmacological potential of these compounds, particularly in the context of oncology and infectious diseases. The carboxylate group in Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific biological targets.

In the realm of drug discovery, Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate has been utilized as a key intermediate in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific enzymes or receptors involved in disease pathways. For instance, studies have demonstrated its utility in developing compounds that modulate kinases, which are often overactive in cancer cells. The bromophenyl moiety has been shown to enhance binding affinity and selectivity, contributing to the compound's efficacy as an inhibitor.

The synthesis of Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate involves multi-step organic reactions that showcase the ingenuity of modern synthetic methodologies. The process typically begins with the formation of the imidazole ring through condensation reactions, followed by bromination at the phenyl ring and esterification at the carboxyl position. These steps highlight the compound's complexity and the precision required in its preparation.

One of the most compelling aspects of Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate is its potential as a scaffold for drug development. By leveraging its structural features, researchers can design derivatives with enhanced pharmacokinetic properties or improved target specificity. This flexibility has led to several promising candidates entering preclinical studies for various indications.

The role of computational chemistry has also been instrumental in understanding and optimizing Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate derivatives. Molecular modeling techniques allow researchers to predict how these compounds will interact with biological targets at the atomic level. This information is crucial for designing molecules with optimal binding affinities and minimal off-target effects.

In conclusion, Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate (CAS No. 911641-38-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone of innovation in medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:911641-38-8)Ethyl 1-(4-Bromophenyl)-1H-imidazole-5-carboxylate
A1238506
Purity:99%
Quantity:1g
Price ($):688
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